2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide
説明
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide is a structurally complex heterocyclic compound characterized by a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core. The molecule features a 5,5-dioxido (sulfonyl) group, a 3-methylbenzyl substituent at position 6, and a thioether-linked N-phenylacetamide moiety at position 2.
特性
IUPAC Name |
2-[6-[(3-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3S2/c1-18-8-7-9-19(14-18)16-30-22-13-6-5-12-21(22)25-23(35(30,32)33)15-27-26(29-25)34-17-24(31)28-20-10-3-2-4-11-20/h2-15H,16-17H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAJBOXUCJVIBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves multiple steps, including the formation of the pyrimido[5,4-c][2,1]benzothiazin core and subsequent functionalizationIndustrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of scalable processes to meet commercial demands .
化学反応の分析
2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups present in the compound .
科学的研究の応用
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may contribute to its potential as a therapeutic agent, with research focusing on its activity against various biological targets. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions .
作用機序
The mechanism of action of 2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound can be compared to analogs based on heterocyclic frameworks, substituent effects, and synthetic methodologies. Below is an analysis of key structural and functional differences with compounds from the literature.
Core Heterocyclic Systems
- Compound 11a/b () : These derivatives contain a thiazolo[3,2-a]pyrimidine core, lacking the fused benzene ring. The nitrile (CN) and carbonyl (CO) groups in 11a/b may confer different electronic and solubility properties compared to the sulfonyl group in the target compound .
- Compound 12 () : Features a pyrimido[2,1-b]quinazoline system, which shares a pyrimidine component but diverges in ring fusion and substituent placement. The absence of a sulfonyl group in 12 could reduce aqueous solubility relative to the target compound .
Substituent Effects
- 3-Methylbenzyl Group: The target compound’s 3-methylbenzyl substituent may enhance lipophilicity and influence binding to hydrophobic pockets in biological targets. In contrast, compounds like 11a/b () use 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene groups, which introduce steric bulk or electron-withdrawing effects, respectively .
- Thioether-Acetamide Linkage : The thio-linked N-phenylacetamide in the target compound differs from the phenethylacetamide group in the structurally similar compound from . This variation could alter pharmacokinetic properties, such as metabolic stability .
Tabulated Comparison of Key Features
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
